molecular formula C28H39O4P B12881132 Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12881132
M. Wt: 470.6 g/mol
InChI Key: CBVCREZPTVFDOI-UHFFFAOYSA-N
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Description

Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand used in various chemical reactions, particularly in catalysis. This compound is known for its unique structure, which includes a biphenyl core substituted with methoxy groups and a phosphine moiety attached to cyclohexyl groups. The presence of these functional groups imparts specific chemical properties that make it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Phosphine Moiety: The phosphine moiety is introduced through a reaction between a phosphine precursor and the biphenyl core, often using a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

    Coordination: The phosphine ligand can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

    Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Biphenyls: Formed through nucleophilic substitution.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications:

    Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalysis. The phosphine moiety coordinates with transition metals, facilitating various catalytic cycles. The biphenyl core and methoxy groups influence the electronic and steric properties of the ligand, enhancing its effectiveness in specific reactions. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
  • Dicyclohexyl(2,6-diisopropoxy-3-biphenylyl)phosphine
  • 2-Dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl

Uniqueness

Dicyclohexyl(3,3’,5’,6-tetramethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of methoxy groups on the biphenyl core, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.

Properties

Molecular Formula

C28H39O4P

Molecular Weight

470.6 g/mol

IUPAC Name

dicyclohexyl-[2-(3,5-dimethoxyphenyl)-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C28H39O4P/c1-29-21-17-20(18-22(19-21)30-2)27-25(31-3)15-16-26(32-4)28(27)33(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-19,23-24H,5-14H2,1-4H3

InChI Key

CBVCREZPTVFDOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)P(C2CCCCC2)C3CCCCC3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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